![molecular formula C9H8N4O3 B3163314 (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid CAS No. 883543-30-4](/img/structure/B3163314.png)
(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid
Overview
Description
“(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid” is a biochemical used for proteomics research . Its molecular formula is C9H8N4O3 and it has a molecular weight of 220.18 .
Molecular Structure Analysis
The SMILES representation of the molecule isC1=CC(=CC=C1C(C(=O)O)N2C=NN=N2)O
. This indicates that the molecule has a phenyl group (C1=CC=C(C=C1)O) attached to a tetrazolyl acetic acid group (C(C(=O)O)N2C=NN=N2).
Scientific Research Applications
Environmental Degradation and Toxicity
A study by Qutob et al. (2022) highlighted the advanced oxidation processes (AOPs) for degrading acetaminophen (ACT), a compound similar in structure to (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid, from an aqueous medium. This research outlined the degradation pathways, by-products, and biotoxicity, using computational methods to predict reactive sites and environmental impact of by-products such as hydroquinone and 1,4-benzoquinone, which are considered harmful to ecosystems (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Pharmacological Significance
Research on p-Coumaric acid (4-hydroxycinnamic acid), which shares a phenolic structure with (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid, has revealed its potential in various biological activities. Pei et al. (2016) discussed its occurrence, bioavailability, and significant anti-cancer, antimicrobial, anti-inflammatory, and anti-diabetic effects, demonstrating the wide-ranging pharmacological applications of phenolic acids and their derivatives (Pei, Ou, Huang, & Ou, 2016).
Antioxidant Properties
A review by Razzaghi-Asl et al. (2013) on hydroxycinnamic acids (HCAs) elaborated on the structure-activity relationships (SARs) that influence the antioxidant activities of these compounds. They highlighted the importance of unsaturated bonds and the ortho-dihydroxy phenyl group for enhancing antioxidant efficiency, which is pertinent to understanding the functionality of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid and similar structures (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).
Tetrazole in Medicinal Chemistry
Patowary et al. (2021) reviewed the significance of the tetrazole moiety, akin to that in (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid, in medicinal chemistry. They covered its synthesis, biological activities, and applications, highlighting tetrazole's role as a bioisostere for the carboxylic acid group and its contribution to the pharmacokinetic profiles and metabolic stability of drugs (Patowary, Deka, & Bharali, 2021).
Therapeutic Effects and Mechanisms
Kolb et al. (2015) discussed the therapeutic effects of 4-phenylbutyric acid, which shares structural similarity with (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid, focusing on its role as a chemical chaperone. This compound is used to alleviate endoplasmic reticulum stress, prevent misfolded protein aggregation, and has potential therapeutic effects across various pathologies, suggesting a broad spectrum of medical applications for phenyl-acetic acid derivatives (Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015).
Mechanism of Action
Target of Action
4-hydroxyphenylpyruvic acid, a related compound, has been reported to interact with prothrombin, macrophage migration inhibitory factor, and prephenate dehydrogenase . These proteins play crucial roles in blood clotting, immune response, and amino acid synthesis, respectively .
Mode of Action
It’s worth noting that 4-hydroxyphenylpyruvate dioxygenase, an enzyme that catalyzes the conversion of 4-hydroxyphenylpyruvate into homogentisate, also catalyzes the conversion of phenylpyruvate to 2-hydroxyphenylacetate . This suggests that (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid might interact with its targets in a similar manner.
Biochemical Pathways
4-hydroxyphenylacetic acid, a major microbiota-derived metabolite of polyphenols, is involved in the antioxidative action and induces the expression of nrf2 , a key regulator of antioxidant response element (ARE)-driven cytoprotective protein expression .
Result of Action
4-hydroxyphenylacetic acid has been reported to prevent acute apap-induced liver injury by increasing phase ii and antioxidant enzymes . This suggests that (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid might have similar protective effects.
properties
IUPAC Name |
2-(4-hydroxyphenyl)-2-(tetrazol-1-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c14-7-3-1-6(2-4-7)8(9(15)16)13-5-10-11-12-13/h1-5,8,14H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEJBZILHGQBGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N2C=NN=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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